molecular formula C3H3ClN4O B12687241 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- CAS No. 85059-19-4

1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

Cat. No.: B12687241
CAS No.: 85059-19-4
M. Wt: 146.53 g/mol
InChI Key: LNIXISZXLLLPBN-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxamide, 5-chloro- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions . Another method involves the reaction of 1,2,4-triazole with chlorinating agents such as thionyl chloride in the presence of a solvent .

Industrial Production Methods: Industrial production of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- often involves scalable and efficient synthetic routes. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . This method allows for the preparation of triazole derivatives under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted triazole derivatives.
  • Oxidation reactions produce triazole N-oxides.
  • Reduction reactions result in dihydrotriazoles.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis . The presence of the chlorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1H-1,2,3-Triazole-4-carboxamide, 5-chloro- can be compared with other triazole derivatives:

Properties

IUPAC Name

5-chloro-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIXISZXLLLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234115
Record name 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85059-19-4
Record name 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085059194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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